molecular formula C13H12N2O3 B3114071 2-(3,5-Dimethylphenoxy)-3-nitropyridine CAS No. 1993322-31-8

2-(3,5-Dimethylphenoxy)-3-nitropyridine

Cat. No. B3114071
M. Wt: 244.25 g/mol
InChI Key: HFTNVFLWOXUNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,5-Dimethylphenoxy)-3-nitropyridine” is a nitropyridine derivative with a dimethylphenoxy group attached at the 2-position . Nitropyridines are a class of organic compounds containing a pyridine ring substituted with a nitro group. They are used in various chemical reactions due to their reactivity .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylphenoxy)-3-nitropyridine” would consist of a pyridine ring with a nitro group (-NO2) attached at the 3-position and a dimethylphenoxy group attached at the 2-position .

Future Directions

The future directions for research on “2-(3,5-Dimethylphenoxy)-3-nitropyridine” would likely depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, and any biological activity it may have .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-6-10(2)8-11(7-9)18-13-12(15(16)17)4-3-5-14-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNVFLWOXUNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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